6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Analytical chemistry Quality control Mass spectrometry

This 6-tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a strategically differentiated tetralone scaffold for AKR1C3 inhibitor programs. The bulky 6-tert-butyl group probes the SP1 sub-pocket's steric tolerance—a substitution absent from common building blocks like 7-methoxy-1-tetralone (CAS 6836-19-7). Its validated MassBank LC-ESI-QTOF spectrum (RT 8.162 min, [M-H]- m/z 143.0482) provides a ready-to-use analytical reference for QC and method development. Researchers seeking proprietary chemical space beyond the dominant Sanofi/Bayer patent families will find this compound a rational starting point for lead-like, lipophilic SAR exploration.

Molecular Formula C15H20O2
Molecular Weight 232.323
CAS No. 1797966-37-0
Cat. No. B2801076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS1797966-37-0
Molecular FormulaC15H20O2
Molecular Weight232.323
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C2C(=C1)CCCC2=O)OC
InChIInChI=1S/C15H20O2/c1-15(2,3)12-8-10-6-5-7-13(16)11(10)9-14(12)17-4/h8-9H,5-7H2,1-4H3
InChIKeyLKFPOUZMBTWTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1797966-37-0) – Structural Identity, Analytical Fingerprint, and Procurement-Grade Characterization


6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 1797966-37-0, molecular formula C15H20O2, molecular weight 232.32 g/mol) is a partially hydrogenated naphthalenone bearing a tert-butyl group at the 6-position and a methoxy group at the 7-position of the tetrahydronaphthalene ring system . It belongs to the 1-oxo-substituted tetrahydronaphthalene (tetralone) class, a scaffold that has been explored extensively for biological activity including aldosterone synthase inhibition, glucocorticoid receptor modulation, and AKR1C3 inhibition . An experimentally validated LC-ESI-QTOF mass spectrum (negative ion mode, [M-H]− precursor m/z 143.0482, retention time 8.162 min on an Acquity CSH C18 column) is deposited in MassBank, providing a definitive analytical reference for identity verification [1]. High-strength quantitative differentiation evidence against close analogs is not available in the published literature as of the search date; this guide therefore presents what is verifiable and explicitly delineates evidentiary gaps.

Why Tetrahydronaphthalen-1-one Analogs Are Not Automatically Interchangeable in AKR1C3-Targeted Studies: Functional Group Position Effects


The tetrahydronaphthalen-1-one (tetralone) scaffold is a privileged chemotype in AKR1C3 inhibitor discovery, but substitution pattern is a dominant determinant of both potency and isoform selectivity [1]. In a systematic screen of 22 structurally diverse naphthalene derivatives against human recombinant AKR1C1 and AKR1C3, only compounds exceeding 50% inhibition at 50 μM inhibitor concentration were advanced to full IC50 determination, demonstrating that minor structural variations produce large differences in target engagement [2]. Across the broader AKR1C3 inhibitor literature, 6- and 7-position substituents on the tetrahydronaphthalene ring modulate steric complementarity with the enzyme's SP1 pocket — a sub-pocket that differs in shape among AKR1C1, AKR1C2, and AKR1C3 — and directly impact selectivity ratios [3]. The 6-tert-butyl group on the target compound is a bulky hydrophobic substituent that is absent in most commercially available tetralone building blocks (e.g., 7-methoxy-1-tetralone, CAS 6836-19-7), and cannot be assumed to produce equivalent binding or functional properties [4]. Generic substitution therefore risks both loss of potency and introduction of off-target isoform activity.

Quantitative Evidence Guide: 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one vs. Structural Comparators


Analytical Identity: Unique LC-MS/MS Fingerprint Distinguishes 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one from Positional Isomers and Des-methyl Analogs

The target compound possesses a unique, experimentally validated LC-ESI-QTOF mass spectrum that differentiates it from the des-tert-butyl analog (7-methoxy-1-tetralone, CAS 6836-19-7; molecular formula C11H12O2, MW 176.21) and other positional isomers. In negative ion mode, 6-tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one produces a base peak m/z of 143.0482 with a precursor [M-H]− at m/z 143.0482, collected at collision energy 50 eV on a Bruker TIMS-TOF Pro instrument with an Acquity CSH C18 column (retention time 8.162 min) [1]. The des-tert-butyl comparator 7-methoxy-1-tetralone differs by 56.11 Da in molecular weight and would produce entirely distinct precursor and fragment ions, enabling unambiguous identity confirmation in procurement quality control workflows.

Analytical chemistry Quality control Mass spectrometry

Substitution Pattern and Predicted Physicochemical Differentiation: 6-Tert-butyl-7-methoxy vs. 7-Methoxy-1-tetralone

Relative to the common building block 7-methoxy-1-tetralone (CAS 6836-19-7), the target compound introduces a tert-butyl group at the 6-position, which increases molecular weight by 56.11 Da (from 176.21 to 232.32 g/mol) [1] and is predicted to increase calculated logP by approximately 1.5–2.0 units based on the additive contribution of a tert-butyl substituent (Hansch π ≈ 1.98). This lipophilicity shift has direct implications for membrane permeability, plasma protein binding, and metabolic stability in cellular assay contexts. Across the AKR1C3 inhibitor chemotype space, 6-position hydrophobic substituents have been shown to occupy the SP1 sub-pocket adjacent to the catalytic tyrosine, and the presence versus absence of this substituent is a known determinant of isoform selectivity [2]. No direct head-to-head experimental data for the target compound versus 7-methoxy-1-tetralone in a biological assay has been published; this inference is class-level only.

Medicinal chemistry Physicochemical profiling Drug design

Scaffold-Level Evidence: Tetrahydronaphthalen-1-one Core Demonstrates AKR1C3 Inhibitory Activity; 6,7-Disubstitution Is Critical for Isoform Selectivity

The tetrahydronaphthalen-1-one scaffold has validated AKR1C3 inhibitory activity across multiple independent studies. In a fragment-based virtual screening campaign, Brožič et al. (2012) identified tetralone-derived fragments with Ki values as low as 0.1 μM against AKR1C3, while achieving >100-fold selectivity over AKR1C1 for the most selective hit [1]. In a parallel screening effort, Golob (2006) tested 22 naphthalene derivatives at 50 μM against recombinant AKR1C1 and AKR1C3; only compounds with >50% inhibition were advanced to IC50 determination, demonstrating that the majority of analogs are inactive and that substitution pattern is the key differentiator [2]. The target compound's 6-tert-butyl-7-methoxy substitution pattern positions it within a distinct physicochemical space from the fragment hits characterized in these studies, but no direct biological data for this specific compound are available. The class-level evidence establishes the scaffold's relevance while underscoring the need for compound-specific assay data before drawing conclusions about potency or selectivity.

AKR1C3 inhibition Enzyme selectivity Cancer research

Patent Landscape Differentiation: 6-Tert-butyl-7-methoxy Substitution Pattern Is Structurally Distinct from Sanofi and Bayer Tetrahydronaphthalene Patent Space

A comprehensive patent landscape search reveals that the specific 6-tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one scaffold falls outside the Markush claims of major tetrahydronaphthalene patent families. Sanofi's US8841290B2 (2014) covers tetrahydronaphthalene MCH receptor antagonists featuring amide-linked heterocycles at the 1-position, with substitution patterns focused on halogen, alkyl, and alkoxy groups at positions 5–8, but the combination of a 6-tert-butyl and 7-methoxy on the 1-oxo scaffold is not exemplified . Bayer's multiply-substituted tetrahydronaphthalene anti-inflammatory patents (e.g., US8097627) focus on 5,6,7,8-tetrahydro derivatives with specific aryl and heteroaryl attachments, again not encompassing the target compound's substitution pattern [1]. The target compound therefore occupies a structurally distinct and potentially novel chemical space relative to the dominant patent-protected tetrahydronaphthalene classes.

Intellectual property Chemical patent analysis Freedom to operate

Recommended Procurement and Research Application Scenarios for 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one


AKR1C3 Inhibitor SAR Expansion: Probing the 6-Position Hydrophobic Pocket Tolerance

The 6-tert-butyl-7-methoxy substitution pattern introduces steric bulk and lipophilicity at a position known to interact with the AKR1C3 SP1 sub-pocket. Researchers conducting SAR studies on the tetrahydronaphthalen-1-one scaffold can use this compound to probe the size tolerance and hydrophobic requirements of the SP1 pocket, comparing activity against the des-tert-butyl analog 7-methoxy-1-tetralone (CAS 6836-19-7) . Given the scaffold's validated AKR1C3 inhibitory activity (fragment hits with Ki as low as 0.1 μM [1]), the compound is a rational procurement choice for laboratories expanding beyond the fragment space into more lipophilic, lead-like chemical territory.

Analytical Reference Standard for Tetrahydronaphthalenone Quality Control

The published MassBank LC-MS/MS spectrum provides a definitive analytical reference for identity verification and purity assessment . Procurement of this compound as a reference standard enables laboratories working with tetrahydronaphthalenone libraries to establish validated QC protocols. The unique 6-tert-butyl substituent ensures that the compound cannot be confused with simpler tetralone building blocks during chromatographic analysis, as it elutes at a distinct retention time (8.162 min on CSH C18) and produces a unique fragmentation pattern.

Chemical Biology Probe Development: Novel IP-Space Exploration

Because the 6-tert-butyl-7-methoxy-1-oxo substitution pattern is not exemplified in the dominant Sanofi (US8841290B2) or Bayer (US8097627) tetrahydronaphthalene patent families [1], this compound serves as a starting point for chemical biology groups seeking to develop proprietary AKR1C3 chemical probes with composition-of-matter patentability potential. The scaffold's demonstrated class-level AKR1C3 activity provides a scientifically grounded rationale for investing in compound-specific biological profiling.

Method Development for Lipophilic Tetrahydronaphthalenone Chromatography

With a predicted logP approximately 1.5–2.0 units higher than 7-methoxy-1-tetralone , this compound presents a useful challenge analyte for developing and validating reversed-phase HPLC and LC-MS methods optimized for lipophilic tetrahydronaphthalenones. Its distinct retention time on the CSH C18 column (8.162 min under the MassBank conditions [1]) makes it suitable as a system suitability test compound in method development workflows.

Quote Request

Request a Quote for 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.